molecular formula C9H11N2Na2O8P B12412451 2'-Deoxyuridine 5'-monophosphate (disodium)

2'-Deoxyuridine 5'-monophosphate (disodium)

Cat. No.: B12412451
M. Wt: 352.15 g/mol
InChI Key: FXVXMLXAXVVONE-CDNBRZBRSA-L
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Description

2’-Deoxyuridine 5’-monophosphate (disodium): is a nucleotide analog that plays a crucial role in the biosynthesis of deoxythymidine monophosphate. It is a substrate for the enzyme thymidylate synthase, which converts it into deoxythymidine monophosphate, an essential precursor for DNA synthesis. This compound is often used in biochemical and molecular biology research due to its involvement in DNA replication and repair processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyuridine 5’-monophosphate (disodium) typically involves the iodination of 2’-deoxyuridine followed by a palladium-catalyzed hydrogenation reaction. The detailed steps are as follows :

    Iodination: 2’-Deoxyuridine is iodinated using iodine and a suitable oxidizing agent.

    Hydrogenation: The iodinated product is then subjected to hydrogenation in the presence of a palladium catalyst and triethylamine in ethanol. The reaction is carried out under a hydrogen atmosphere at room temperature.

    Phosphorylation: The resulting product is treated with phosphoric acid to yield 2’-Deoxyuridine 5’-monophosphate (disodium).

Industrial Production Methods: Industrial production methods for 2’-Deoxyuridine 5’-monophosphate (disodium) are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same iodination, hydrogenation, and phosphorylation steps, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxyuridine 5’-monophosphate (disodium) primarily undergoes methylation reactions catalyzed by thymidylate synthase. This enzyme-mediated reaction converts it into deoxythymidine monophosphate .

Common Reagents and Conditions:

Major Products:

    Deoxythymidine monophosphate: The primary product formed from the methylation of 2’-Deoxyuridine 5’-monophosphate (disodium).

Comparison with Similar Compounds

    2’-Deoxycytidine 5’-monophosphate (disodium): Another nucleotide analog used in DNA synthesis.

    Uridine 5’-monophosphate (disodium): A precursor in the synthesis of RNA.

    Thymidine 5’-monophosphate (disodium): Directly involved in DNA synthesis.

Uniqueness: 2’-Deoxyuridine 5’-monophosphate (disodium) is unique due to its specific role as a substrate for thymidylate synthase and its involvement in the de novo synthesis of deoxythymidine monophosphate. This makes it a critical compound in the study of DNA replication and repair mechanisms .

Biological Activity

2'-Deoxyuridine 5'-monophosphate (disodium) salt, commonly referred to as dUMP-Na2, is a nucleoside analog primarily involved in DNA synthesis and repair. It plays a crucial role as a substrate for thymidylate synthase (TS), an enzyme essential for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This article delves into the biological activity of dUMP-Na2, highlighting its mechanisms, therapeutic applications, and relevant research findings.

  • Chemical Name: 2'-Deoxyuridine 5'-monophosphate disodium salt
  • CAS Number: 42155-08-8
  • Molecular Formula: C9H14N2Na2O8P
  • Molecular Weight: 332.18 g/mol

The primary biological activity of dUMP-Na2 involves its function as a substrate for TS. By inhibiting TS, dUMP-Na2 prevents the synthesis of dTMP, which is vital for DNA replication and repair. This inhibition leads to cytotoxic effects in rapidly dividing cells, particularly in cancerous tissues.

Therapeutic Applications

  • Cancer Treatment :
    • dUMP-Na2 has shown efficacy in treating various cancers, including squamous cell carcinoma and chronic myelogenous leukemia. Its ability to inhibit DNA synthesis makes it a potent agent against hyperproliferative diseases .
  • Antiviral Activity :
    • The compound exhibits antiviral properties against several viruses, including HIV and herpes simplex virus. Its mechanism involves disrupting viral DNA synthesis by targeting the host's nucleotide metabolism .

Case Studies

  • Inhibition of Thymidylate Synthase :
    • A study demonstrated that dUMP-Na2 effectively inhibits TS, leading to reduced proliferation in murine leukemia cells. The cytostatic effect was comparable to other fluorinated derivatives like 5-fluoro-2'-deoxyuridine .
  • Substituted Analog Studies :
    • Research on substituted analogs of dUMP revealed that modifications at the 5' position could enhance TS inhibitory activity while minimizing systemic toxicity. These findings suggest potential pathways for developing more effective chemotherapeutic agents .

Comparative Data Table

PropertyValue
CAS Number42155-08-8
Molecular FormulaC9H14N2Na2O8P
Molecular Weight332.18 g/mol
Primary UseCancer treatment and antiviral agent
MechanismInhibition of thymidylate synthase

Properties

Molecular Formula

C9H11N2Na2O8P

Molecular Weight

352.15 g/mol

IUPAC Name

disodium;[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C9H13N2O8P.2Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)19-6(5)4-18-20(15,16)17;;/h1-2,5-6,8,12H,3-4H2,(H,10,13,14)(H2,15,16,17);;/q;2*+1/p-2/t5-,6+,8+;;/m0../s1

InChI Key

FXVXMLXAXVVONE-CDNBRZBRSA-L

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])[O-])O.[Na+].[Na+]

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])[O-])O.[Na+].[Na+]

Origin of Product

United States

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